![molecular formula C22H24FN3O3S B2914225 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251635-41-2](/img/structure/B2914225.png)
3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Description
3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
The exact mass of the compound 3-(1-azepanylcarbonyl)-1-(2-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a benzothiadiazine core modified with an azepane carbonyl and a fluorophenyl substituent. The molecular formula is C17H19FN2O3S with a molecular weight of approximately 358.41 g/mol.
Biological Activity Overview
Research into the biological activity of benzothiadiazines has indicated several pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains.
- Antitumor Properties : Certain benzothiadiazines have been investigated for their ability to inhibit tumor growth.
- CNS Activity : Compounds in this class may exhibit effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzothiadiazines. Below are key findings related to the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
Antitumor | Reduced proliferation of cancer cell lines | |
CNS Effects | Potential anxiolytic properties |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity.
- Antitumor Research : In vitro studies demonstrated that compounds with the benzothiadiazine structure inhibited cell growth in several cancer cell lines, suggesting a potential application in cancer therapy.
- CNS Activity Investigation : Behavioral assays in animal models revealed that some derivatives exhibited anxiolytic-like effects when administered at specific dosages.
Properties
IUPAC Name |
azepan-1-yl-[1-[(2-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-16-10-11-20-19(14-16)26(15-17-8-4-5-9-18(17)23)24-21(30(20,28)29)22(27)25-12-6-2-3-7-13-25/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSISBTRKPVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3F)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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